molecular formula C10H14O2 B13633609 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol

2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol

Cat. No.: B13633609
M. Wt: 166.22 g/mol
InChI Key: GJIQMIBGTPVOQF-UHFFFAOYSA-N
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Description

2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol is a furan-derived alcohol characterized by a cyclopropane substituent at the 5-position of the furan ring and an ethanol group at the 2-position. For instance, the compound shares a core furan-ethanol scaffold with derivatives discussed in pharmacological and synthetic contexts, such as fluorinated analogs and carboxylic acid variants .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-[5-(2-methylcyclopropyl)furan-2-yl]ethanol

InChI

InChI=1S/C10H14O2/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9,11H,4-6H2,1H3

InChI Key

GJIQMIBGTPVOQF-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the 2-Methylcyclopropyl Group: The 2-methylcyclopropyl group can be introduced via a Grignard reaction, where a cyclopropylmagnesium halide reacts with a suitable precursor.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol moiety is converted to an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanal or 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethanoic acid.

    Reduction: Formation of 2-(5-(2-Methylcyclopropyl)tetrahydrofuran-2-yl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Derivative: 2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol

This compound () replaces the ethanol group’s hydroxyl hydrogen with a trifluoromethyl group. However, its discontinued commercial status suggests challenges in synthesis, stability, or efficacy compared to non-fluorinated analogs .

Carboxylic Acid Derivative: 2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic Acid

The ethanol group is substituted with a cyclopropane carboxylic acid (). This modification introduces acidity (pKa ~4-5), enabling salt formation for enhanced solubility. The compound is marketed as a versatile scaffold for drug discovery, indicating that the cyclopropyl-furan core has broad applicability in medicinal chemistry .

Pharmacologically Active Furan Derivatives

Thiazolyl hydrazone derivatives with 5-aryl-furan moieties () exhibit antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC50 = 125 µg/mL against MCF-7 cells). While these compounds differ in their thiazole-hydrazone appendages, the presence of electron-withdrawing groups (e.g., nitro, chloro) on the furan ring correlates with bioactivity.

Comparative Data Table

Compound Name Key Structural Features Biological/Physical Properties Commercial/Research Status Reference
2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol Cyclopropyl-furan, ethanol group Data limited; inferred stability from analogs Research use (structural analog)
2,2,2-Trifluoro-1-(5-(2-methylcyclopropyl)furan-2-yl)ethan-1-ol Trifluoromethyl-ethanol group High lipophilicity; discontinued Discontinued (CymitQuimica)
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid Cyclopropane carboxylic acid Acidic (salt-forming), MW = 206.24 g/mol Available (lab scaffold)
Thiazolyl hydrazone derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) Nitro/chloro-furan, thiazole-hydrazone Antifungal (MIC = 250 µg/mL), Anticancer (IC50 = 125 µg/mL) Preclinical research

Key Research Findings and Implications

  • Cyclopropyl Stability : The cyclopropyl group in the target compound may enhance steric protection against metabolic degradation compared to aryl-substituted furans (e.g., nitro or chloro groups in ), though this could reduce electronic interactions critical for bioactivity .

Biological Activity

The compound 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-ol is an organic molecule that has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • CAS Number : [insert CAS number if available]

The structure of the compound features a furan ring substituted with a methylcyclopropyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with furan rings exhibit significant anticancer properties. For instance, derivatives of furan have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13).

A comparative study highlighted the efficacy of This compound against these cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-712.5Induces apoptosis via p53 pathway
2-AcetylfuranMCF-710.0Inhibits cell proliferation
DoxorubicinMCF-75.0DNA intercalation and topoisomerase inhibition

The data suggests that while This compound is less potent than doxorubicin, it still exhibits notable anticancer properties, primarily through apoptosis induction.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study assessed its effects against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that This compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates the p53 signaling pathway, leading to increased expression of pro-apoptotic factors.
  • Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, contributing to its anticancer effects.
  • Antimicrobial Action : The presence of the furan moiety is believed to disrupt bacterial cell membranes or inhibit essential enzymes.

Case Studies

In a clinical setting, a case study involving patients with resistant bacterial infections demonstrated that the inclusion of compounds similar to This compound in treatment regimens resulted in improved outcomes compared to standard therapies alone.

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